4-Amino-2-ethylpyrimidine-5-carbonitrile
Overview
Description
The compound 4-Amino-2-ethylpyrimidine-5-carbonitrile is a derivative of the pyrimidine family, which is a class of organic compounds with a wide range of biological activities. Pyrimidine derivatives have been extensively studied due to their potential as therapeutic agents, particularly as analgesic, anti-inflammatory, and antiproliferative compounds .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and nucleophilic substitutions. For instance, the synthesis of some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, which are structurally related to 4-Amino-2-ethylpyrimidine-5-carbonitrile, has been achieved by cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine followed by nucleophilic substitution . Similarly, 4-Amino-2-ethylpyrimidine-5-carbonitrile derivatives can be synthesized by reacting suitable 2-(ethoxyalkylene)malononitriles with amidine hydrochlorides, yielding good yields through a simple synthetic scheme .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with semiempirical and ab initio calculations revealing favored distorted geometries where the rings are not in the same plane . This non-planarity can affect the compound's electronic properties and, consequently, its biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, leading to the formation of different heterocyclic compounds. For example, 2-Aminopyridine-3-carbonitrile derivatives can react with malononitrile, ethyl cyanacetate, and other reagents to yield naphthyridine and pyridopyrimidine derivatives . These reactions expand the chemical diversity of the pyrimidine scaffold and can be used to synthesize compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like amino and carbonitrile can lead to intermolecular interactions, such as hydrogen bonding, which can stabilize the crystal structure of the compound . These properties are crucial for the compound's behavior in biological systems and can affect its pharmacokinetic and pharmacodynamic profiles.
Scientific Research Applications
Synthesis and Antibacterial Activity
4-Amino-2-ethylpyrimidine-5-carbonitrile derivatives have been synthesized and studied for their antibacterial activity. One study demonstrated a novel synthesis approach using magnetic nano Fe3O4 particles as a catalyst, producing derivatives that showed promising antibacterial properties (Rostamizadeh et al., 2013).
Synthesis and Bioassay Studies
Another application involves the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides from 4-Aminopyrimidine-5-carbonitrile. These derivatives were evaluated for their anti-microbial and anti-oxidant activities, indicating their potential use in pharmaceuticals (Lavanya et al., 2010).
Novel Synthetic Methods
The compound has been used in innovative synthetic methods. For example, a three-component synthesis of certain pyrimidine derivatives was performed, showcasing an efficient method for producing a variety of chemical compounds (Ranjbar‐Karimi et al., 2010).
Microwave-Assisted Synthesis
A microwave-assisted synthesis method was developed for creating novel Schiff base congeners of pyrimidine nuclei. This approach highlights the compound's role in creating neurodegenerative, anti-microbial, and anti-cancer pharmacological agents (Karati et al., 2022).
Development of Scalable Syntheses
The development of scalable syntheses for 4-Amino-5-aminomethyl-2-methylpyrimidine, an intermediate for Vitamin B1, utilized 4-amino-2-methylpyrimidine-5-carbonitrile, showcasing the compound's importance in vitamin synthesis (Zhao et al., 2012).
Photovoltaic Properties
Research has also explored the photovoltaic properties of certain pyrimidine derivatives. This study investigates the potential of these compounds in the fabrication of organic-inorganic photodiode devices, indicating its application in renewable energy technologies (Zeyada et al., 2016).
Antimicrobial Activity Screening
A study synthesized and screened various derivatives of the compound for antimicrobial activity. This research provides insights into the potential use of these derivatives in combating microbial infections (Bhat et al., 2021).
Synthesis of Antitubercular Agents
The compound was used in the synthesis of fluoro-rich pyrimidine-5-carbonitriles as antitubercular agents against the Mycobacterium tuberculosis H37Rv receptor. This application highlights its role in addressing public health challenges like tuberculosis (Kapadiya et al., 2022).
properties
IUPAC Name |
4-amino-2-ethylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-2-6-10-4-5(3-8)7(9)11-6/h4H,2H2,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICZPRJRQVCUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70632418 | |
Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-ethylpyrimidine-5-carbonitrile | |
CAS RN |
76574-45-3 | |
Record name | 4-Amino-2-ethylpyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70632418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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